5,7-Dimethyl-6-oxo-1,3-diazaadamantane hydrochloride
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Overview
Description
5,7-Dimethyl-6-oxo-1,3-diazaadamantane hydrochloride is a derivative of azaadamantane, a nitrogen-containing analog of adamantane. This compound is characterized by the presence of nitrogen atoms replacing some of the carbon atoms in the adamantane structure, leading to unique chemical and physical properties.
Preparation Methods
The synthesis of 5,7-Dimethyl-6-oxo-1,3-diazaadamantane hydrochloride involves several steps. One common method is the condensation of nitromethane with hexamethylenetetramine in the presence of acetic acid to form 7-nitro-1,3,5-triazaadamantane. This intermediate can then be further modified to introduce the desired functional groups . Industrial production methods typically involve optimizing reaction conditions to maximize yield and purity, often using catalysts and specific solvents to facilitate the reactions .
Chemical Reactions Analysis
5,7-Dimethyl-6-oxo-1,3-diazaadamantane hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can convert the ketone group to a hydroxyl group, altering the compound’s properties.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
5,7-Dimethyl-6-oxo-1,3-diazaadamantane hydrochloride has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 5,7-Dimethyl-6-oxo-1,3-diazaadamantane hydrochloride involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the replication of certain viruses by interfering with viral enzymes and proteins . Additionally, its analgesic effects are believed to be mediated through interactions with cannabinoid receptors in the nervous system .
Comparison with Similar Compounds
5,7-Dimethyl-6-oxo-1,3-diazaadamantane hydrochloride can be compared with other azaadamantane derivatives, such as:
7-nitro-1,3,5-triazaadamantane: Known for its antiviral activity.
5,7-dimethyl-1,3-diazaadamantan-6-one: Similar in structure but with different functional groups, leading to variations in biological activity.
1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one: Another derivative with distinct chemical properties and applications.
The uniqueness of this compound lies in its specific combination of functional groups and the resulting biological activities, making it a valuable compound for research and development .
Properties
CAS No. |
172882-03-0 |
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Molecular Formula |
C10H17ClN2O |
Molecular Weight |
216.71 g/mol |
IUPAC Name |
5,7-dimethyl-1,3-diazatricyclo[3.3.1.13,7]decan-6-one;hydrochloride |
InChI |
InChI=1S/C10H16N2O.ClH/c1-9-3-11-5-10(2,8(9)13)6-12(4-9)7-11;/h3-7H2,1-2H3;1H |
InChI Key |
CTCJRNXVOYQUBP-UHFFFAOYSA-N |
Canonical SMILES |
CC12CN3CC(C1=O)(CN(C2)C3)C.Cl |
Origin of Product |
United States |
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